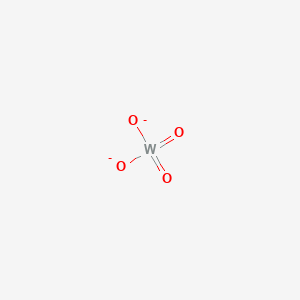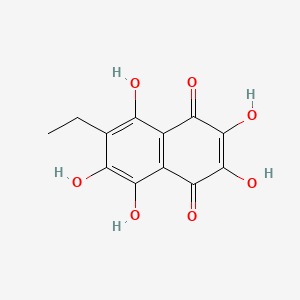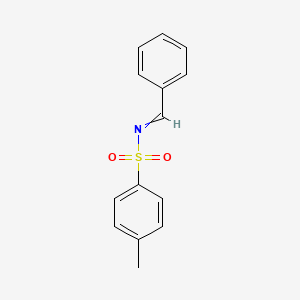
N-benzylidene-4-methylbenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a group related to N-benzylidene-4-methylbenzenesulfonamide, explore the development of multifunctional molecules with potential pharmaceutical applications. The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was characterized through spectroscopic and crystallographic means .Molecular Structure Analysis
The molecular structure of this compound was obtained by single-crystal X-ray diffraction . The molecular formula is C14H13NO2S . The InChI is InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 .Chemical Reactions Analysis
The Baylis−Hillman Reaction of Arenecarbaldehydes and N‐Arylidene‐4‐methylbenzenesulfonamides with α,β‐Unsaturated Cyclic Ketones is one of the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.33 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 415.7±38.0 °C at 760 mmHg, and a flash point of 205.2±26.8 °C . It has 3 hydrogen bond acceptors and 3 freely rotating bonds .Applications De Recherche Scientifique
Environmental Degradation and Toxicology
- Advanced oxidation processes (AOPs) are used for the environmental degradation of recalcitrant compounds like acetaminophen, highlighting the interest in chemical processes for environmental remediation. AOPs generate various by-products and understanding their biotoxicity is crucial for assessing environmental impact. This research could provide a framework for studying the degradation pathways and environmental effects of compounds like N-benzylidene-4-methylbenzenesulfonamide (Qutob et al., 2022).
Aquatic Environments and Contaminants
- The review on parabens' fate in aquatic environments discusses the biodegradability and persistence of organic compounds used in consumer products, which could similarly apply to the environmental behavior of this compound. Understanding the ecological impact and degradation of such compounds is essential for assessing their safety and environmental risks (Haman et al., 2015).
Bioremediation and Microbial Degradation
- A study on the ecology of anaerobic degraders of BTEX hydrocarbons in aquifers provides insights into the microbial processes involved in the degradation of complex organic pollutants. This research could offer a perspective on how microbial communities might interact with and degrade compounds similar to this compound in contaminated environments (Lueders, 2016).
Chemical Synthesis and Applications
- The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a group related to this compound, explore the development of multifunctional molecules with potential pharmaceutical applications. This research underscores the versatility of sulfonamide derivatives in organic synthesis and drug development, providing a foundation for further exploration of this compound's potential applications (Kaneda, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-benzylidene-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCKVBQOKOFBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51608-60-7 | |
| Record name | N-Benzylidene-4-methylbenzensulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-benzylidene-4-methylbenzenesulfonamide commonly used for in organic chemistry?
A: this compound is frequently employed as an electrophilic imine in organic synthesis, particularly in the Baylis-Hillman reaction. This reaction allows for the formation of new carbon-carbon bonds, creating valuable building blocks for more complex molecules. [, , , ]
Q2: Besides the Baylis-Hillman reaction, are there other reactions where this compound has been utilized?
A: Yes, this compound has also been successfully employed as an electrophilic imine in copper-catalyzed Grignard 1,4-addition reactions. [] Following the initial addition, trapping the resulting magnesium enolate with this compound yields chiral β-aminocarbonyl compounds, demonstrating its versatility in synthesizing valuable chiral building blocks.
Q3: What structural features of this compound make it suitable for these reactions?
A3: The presence of the electron-withdrawing sulfonyl group adjacent to the imine nitrogen in this compound increases the electrophilicity of the imine carbon. This enhanced electrophilicity facilitates nucleophilic attack, making it a reactive partner in reactions like the Baylis-Hillman reaction and nucleophilic additions.
Q4: Has the reactivity of this compound been compared to other similar imines?
A: While the provided research focuses on this compound, one study compared its reactivity to a ketimine analog, N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide. [] This research demonstrated that the ketimine analog reacted with dimethoxycarbene, while this compound did not under the same conditions. This suggests that subtle structural variations within the imine can significantly influence its reactivity and reaction pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




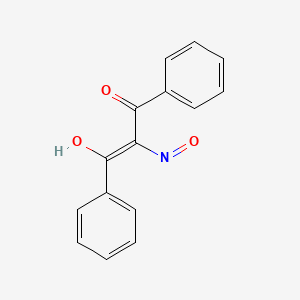
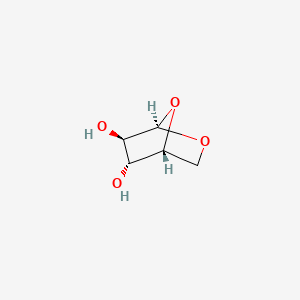

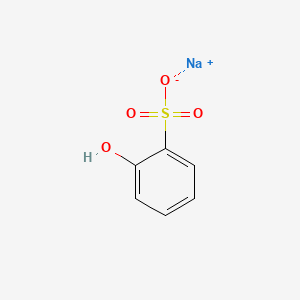
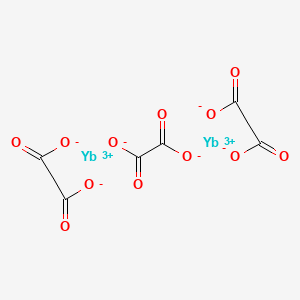

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)


